7-(4-Hydroxyphenyl)-3-methyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
The compound 7-(4-HYDROXYPHENYL)-3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic molecule. It features a unique structure that includes a quinoline core fused with an oxazole ring, and is substituted with hydroxyphenyl and trimethoxyphenyl groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-HYDROXYPHENYL)-3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactionsThe hydroxyphenyl and trimethoxyphenyl groups are then introduced via electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
7-(4-HYDROXYPHENYL)-3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE: undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
7-(4-HYDROXYPHENYL)-3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-HYDROXYPHENYL)-3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
- 1-(4-Hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one
- 2,4-Disubstituted thiazoles
Uniqueness
7-(4-HYDROXYPHENYL)-3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE: is unique due to its specific structural features, including the fused quinoline and oxazole rings, and the presence of both hydroxyphenyl and trimethoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C26H26N2O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
7-(4-hydroxyphenyl)-3-methyl-4-(2,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C26H26N2O6/c1-13-23-24(17-11-21(32-3)22(33-4)12-20(17)31-2)25-18(27-26(23)34-28-13)9-15(10-19(25)30)14-5-7-16(29)8-6-14/h5-8,11-12,15,24,27,29H,9-10H2,1-4H3 |
InChI Key |
UTQFPUUAAXRLTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CC(=C(C=C5OC)OC)OC |
Origin of Product |
United States |
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